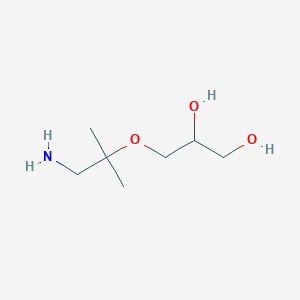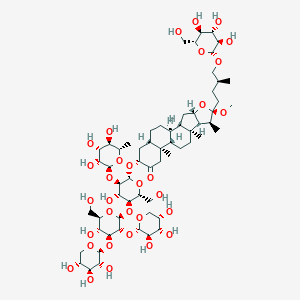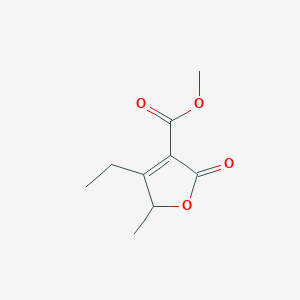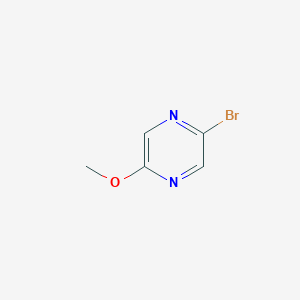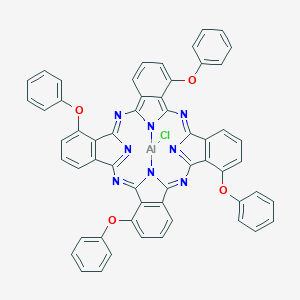
7,8-Dihydro-5,6-dehydrokawain
描述
7,8-Dihydro-5,6-dehydrokawain is an organic compound with the molecular formula C14H14O3 and a molecular weight of 230.2592 g/mol . This compound is also known by other names such as 2,4-Heptadienoic acid, 5-hydroxy-3-methoxy-7-phenyl-, δ-lactone, and 5,6-Dehydro-7,8-dihydrokavain . It is a derivative of pyranone, a six-membered heterocyclic compound containing an oxygen atom.
作用机制
Target of Action
Dihydro-5,6-dehydrokawain (DDK) is a major component of the tropical plant Alpinia zerumbet, a species of the ginger family Zingiberaceae . It belongs to the large chemical group of kavalactones
Mode of Action
It’s known that ddk and its derivatives have shown biological activities against plant pathogenic fungi and termites . One of the synthesized compounds, dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate, had the strongest antifungal activity of 91% at 100 ppm against Corticium rolfsii .
Biochemical Pathways
It’s known that ddk and its derivatives have shown biological activities against plant pathogenic fungi and termites .
Pharmacokinetics
Ddk can be easily identified and quantified by hplc and gc . DDK contents in fresh leaves, stems, and rhizomes range from 80 to 410 mg/g, requiring solvent extraction procedures to ensure high DDK yield .
Result of Action
DDK and its derivatives have shown biological activities against plant pathogenic fungi and termites . One of the synthesized compounds, dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate, had the strongest antifungal activity of 91% at 100 ppm against Corticium rolfsii .
Action Environment
It’s known that ddk is a major component of the tropical plant alpinia zerumbet , suggesting that it may be influenced by the environmental conditions of tropical regions.
生化分析
Biochemical Properties
It is known that this compound belongs to the large chemical group of kavalactones . These compounds are also found in kava (Piper methysticum), another herbal medicine
Cellular Effects
Some studies suggest that it may have potential anti-obesity effects
Molecular Mechanism
It is known that this compound has a unique structure characterized by a double-bond linkage at positions 5,6 and the absence of a double-bond linkage at positions 7,8 This structure may facilitate certain binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
The synthesis of 7,8-Dihydro-5,6-dehydrokawain can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-4-oxo-2-pyridine with methanol in the presence of a base such as sodium hydroxide. This reaction introduces a methoxy group at the 4-position of the pyranone ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反应分析
7,8-Dihydro-5,6-dehydrokawain undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
This compound has several scientific research applications. In chemistry, it is used as a model compound to study the assignment of ring proton resonances . In biology and medicine, it may be investigated for its potential pharmacological properties, including its effects on various biological pathways. In industry, it can be used as an intermediate in the synthesis of other complex organic molecules .
相似化合物的比较
7,8-Dihydro-5,6-dehydrokawain can be compared with other similar compounds such as 2H-Pyran-2-one, 4-methoxy-6-methyl- and 2H-Pyran-2-one, 6-methyl-4-methoxy . These compounds share a similar pyranone core structure but differ in their substituents, which can lead to differences in their chemical properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
属性
IUPAC Name |
4-methoxy-6-(2-phenylethyl)pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXOWIKMOIVICB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185453 | |
| Record name | 7,8-Dihydro-5,6-dehydrokawain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3155-51-9 | |
| Record name | 5,6-Didehydro-7,8-dihydrokawain | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3155-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-5,6-dehydrokawain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,8-Dihydro-5,6-dehydrokawain | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dihydro-5,6-dehydrokawain (DDK) and where is it found?
A: Dihydro-5,6-dehydrokawain (DDK), also known as 7,8-Dihydro-5,6-dehydrokawain or 2H-Pyran-2-one, 4-methoxy-6-(2-phenylethyl)-, is a kavalactone found primarily in Alpinia zerumbet, also known as shell ginger. [, , , , ] It's a major bioactive component of the plant, particularly abundant in the rhizomes. [, ]
Q2: What are the potential therapeutic applications of DDK?
A: Research suggests DDK possesses various pharmacological properties including: * Anti-inflammatory: Reduces nitric oxide and prostaglandin E2 production in cells. []* Anti-melanogenic: Inhibits tyrosinase activity and melanin formation in cells. [, ]* Anti-obesity: Increases cAMP levels, stimulates glycerol release, and inhibits lipid accumulation in adipocytes. []* Anti-platelet aggregation: Inhibits platelet aggregation induced by specific agents like arachidonic acid and collagen. []* Anti-fungal: Exhibits activity against certain plant pathogenic fungi. []* Osteogenic: Promotes differentiation of osteoblastic cells, potentially beneficial for osteoporosis. []* HIV-1 integrase and neuraminidase inhibition: Shows potential for antiviral activity. []
Q3: How does DDK exert its anti-inflammatory effects?
A: DDK significantly inhibits the production of nitric oxide and prostaglandin E2 (PGE2) in lipopolysaccharide-induced RAW 264.7 cells. [] These molecules play a key role in inflammatory responses, and their inhibition suggests DDK's potential as an anti-inflammatory agent.
Q4: What is known about DDK's impact on melanogenesis?
A: DDK demonstrates anti-melanogenic effects by inhibiting tyrosinase activity and reducing melanin formation in B16F10 cells, a melanoma cell line. [] This suggests its potential for treating hyperpigmentation disorders.
Q5: Can DDK be used to combat obesity?
A: In vitro studies using 3T3-L1 adipocytes demonstrate that DDK increases intracellular cyclic adenosine monophosphate (cAMP) concentrations, stimulates glycerol release, and inhibits lipid accumulation. [] Additionally, it reduces intracellular triglyceride content and inhibits key enzymes involved in lipid metabolism, such as glycerol-3-phosphate dehydrogenase (GPDH) and pancreatic lipase. [] These findings suggest DDK might have potential as an anti-obesity agent.
Q6: Does DDK interact with platelet function?
A: DDK exhibits antiplatelet activity by inhibiting aggregation and ATP release induced by arachidonic acid and collagen. [] This effect appears to be linked to the suppression of thromboxane A2 formation. []
Q7: What is the mechanism behind DDK's antifungal activity?
A: While the exact mechanism remains unclear, studies show that a derivative of DDK, Dimethyl [6-(2-phenylethyl)-2-oxo-2H-pyran-4-yl]phosphorothionate, exhibits strong antifungal activity against the plant pathogen Corticium rolfsii. [] This suggests potential for DDK or its derivatives in agricultural applications.
Q8: Can DDK be beneficial for bone health?
A: Research indicates that DDK promotes the differentiation of osteoblastic MC3T3-E1 cells, a crucial process for bone formation. [] This finding suggests its potential therapeutic application for bone-related diseases like osteoporosis.
Q9: What is the significance of DDK inhibiting HIV-1 integrase and neuraminidase?
A: DDK exhibits potent inhibition of HIV-1 integrase, an enzyme crucial for viral replication. [] It also demonstrates mixed-type inhibition of neuraminidase, another vital enzyme for viral activity. [] These findings highlight DDK's potential as a lead compound for developing antiviral drugs.
Q10: What is known about the pharmacokinetics of DDK?
A: Studies in rats show that after intravenous administration, DDK exhibits a biphasic elimination profile, suggesting a rapid distribution phase followed by a slower elimination phase. [] Further research is necessary to fully understand its absorption, distribution, metabolism, and excretion (ADME) profile.
Q11: Are there any known analytical methods to detect and quantify DDK?
A: High-performance liquid chromatography (HPLC) methods have been developed and validated for the determination of DDK in various matrices, including plant materials and rat plasma. [, ] These methods are crucial for quality control and research purposes.
Q12: Has DDK been investigated for its safety and toxicity?
A: While detailed toxicological studies are limited, some research has been conducted on the safety profile of DDK. [] Further investigation is necessary to comprehensively assess its potential toxicity and long-term effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


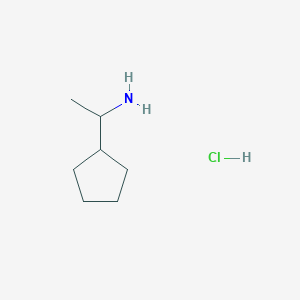

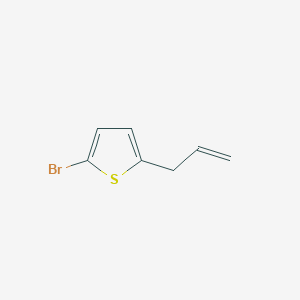
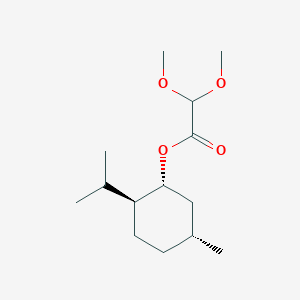
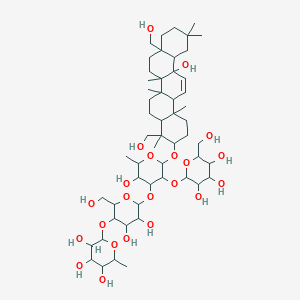
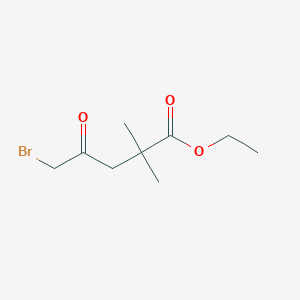

![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)
